4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride
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Overview
Description
4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a methoxyphenoxy group attached to a butan-2-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of the compound 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride, also known as EN300-27695694, is the Proliferating Cell Nuclear Antigen (PCNA) protein . PCNA is a protein discovered independently by two different research groups and is an essential factor in DNA replication and repair .
Mode of Action
EN300-27695694 interacts with PCNA through a unique mechanism. It is designed to target the partially delineated binding pocket in the L126-Y133 region of PCNA . This interaction inhibits the function of PCNA, thereby disrupting DNA replication and repair processes that are fundamental to the proliferation and survival of cancer cells .
Biochemical Pathways
The interaction of EN300-27695694 with PCNA affects the DNA replication and repair pathways. PCNA forms a homotrimeric ring that encircles DNA and slides along it, tethering DNA polymerases and other DNA editing enzymes . By inhibiting PCNA, EN300-27695694 disrupts these processes, leading to the death of cancer cells .
Result of Action
The result of EN300-27695694’s action is the selective killing of cancer cells. By inhibiting PCNA, EN300-27695694 disrupts essential cellular processes, leading to the death of cancer cells . This compound has shown selective toxicity towards cancer cells, with no significant toxicity to non-malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine typically involves the reaction of 3-methoxyphenol with 2-methyl-2-aminobutane under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-2-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amine group can be reduced to form an amine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include phenol derivatives, reduced amine derivatives, and substituted phenoxy compounds .
Scientific Research Applications
4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenoxy)-2-methylbutan-2-amine
- 4-(4-Methoxyphenoxy)-2-methylbutan-2-amine
- 4-(3-Methoxyphenoxy)butan-2-amine
Uniqueness
4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
4-(3-methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2,13)7-8-15-11-6-4-5-10(9-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXWXAHYDRJVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=CC=CC(=C1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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